molecular formula C14H26O B15092361 1,13-Tetradecadien-4-ol CAS No. 114837-51-3

1,13-Tetradecadien-4-ol

Cat. No.: B15092361
CAS No.: 114837-51-3
M. Wt: 210.36 g/mol
InChI Key: OXVBXRVUSRBHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 1,13-Tetradecadien-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of double bonds.

    Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,13-Tetradecadien-4-ol involves its interaction with specific molecular targets and pathways. For example, in the study of fatty acid metabolic disorders, it is believed to interact with enzymes involved in fatty acid metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1,13-Tetradecadien-4-ol is unique due to the presence of both double bonds and a hydroxyl group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

114837-51-3

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradeca-1,13-dien-4-ol

InChI

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-4,14-15H,1-2,5-13H2

InChI Key

OXVBXRVUSRBHJR-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(CC=C)O

Origin of Product

United States

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